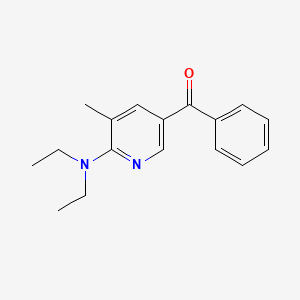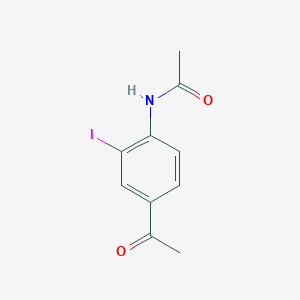
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is a synthetic organic compound that features a benzyl group, an amino group, and a tetrahydro-2H-pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-amino-2-(tetrahydro-2H-pyran-4-yl)ethanol. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or halogenated compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzyl(2-nitro-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate, while reduction of the benzyl group can produce methyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antiviral and anticancer agent, due to its ability to interfere with DNA and RNA processes .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their mechanical strength and chemical resistance.
Mecanismo De Acción
The mechanism of action of Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate involves its interaction with specific molecular targets. The tetrahydro-2H-pyran ring enhances the compound’s solubility and facilitates its crossing of cellular membranes, improving its bioavailability . Once inside the cell, it can bind to enzymes and receptors, modulating their activity and affecting various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-9-(tetrahydro-2H-pyran-2-yl)adenine: This compound also features a tetrahydro-2H-pyran ring and is studied for its antiviral and anticancer properties.
4-Aminotetrahydropyran: This compound contains a tetrahydro-2H-pyran ring and an amino group, making it structurally similar to Benzyl(2-amino-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamate.
Uniqueness
This compound is unique due to its combination of a benzyl group, an amino group, and a tetrahydro-2H-pyran ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
benzyl N-[2-amino-2-(oxan-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c16-14(13-6-8-19-9-7-13)10-17-15(18)20-11-12-4-2-1-3-5-12/h1-5,13-14H,6-11,16H2,(H,17,18) |
Clave InChI |
MIDBTXZWHSOAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C(CNC(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-trien-2-one](/img/structure/B13008655.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)

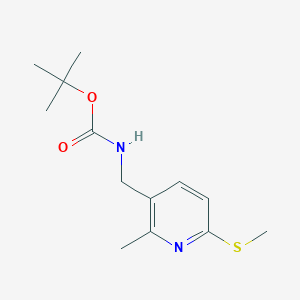
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)
![N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine](/img/structure/B13008681.png)
![8-Fluoropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B13008691.png)
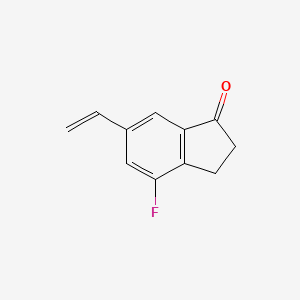
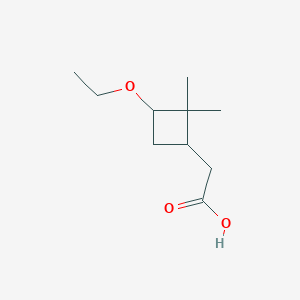
![N,2'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13008703.png)
